molecular formula C17H20ClN3O3S B6480343 2-(4-methoxybenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215558-15-8

2-(4-methoxybenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B6480343
CAS No.: 1215558-15-8
M. Wt: 381.9 g/mol
InChI Key: IERHPZFRPXAURM-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine derivatives are a class of compounds that have been studied for their various biological activities . They are characterized by a bicyclic heteroaromatic structure, which includes a thiophene and a pyridine ring . The presence of a carboxamide moiety in these compounds can lead to interactions with various enzymes and proteins, potentially inhibiting their activity .


Synthesis Analysis

Thieno[2,3-c]pyridine derivatives can be synthesized using various techniques. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The compounds are then characterized by elemental analysis, IR, MS, and NMR .


Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives is characterized by the presence of a bicyclic heteroaromatic motif, which is frequently used as an ATP-mimetic kinase inhibitor . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S.ClH/c1-20-8-7-12-13(9-20)24-17(14(12)15(18)21)19-16(22)10-3-5-11(23-2)6-4-10;/h3-6H,7-9H2,1-2H3,(H2,18,21)(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERHPZFRPXAURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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